![molecular formula C11H14S B15173101 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene CAS No. 918340-92-8](/img/structure/B15173101.png)
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethylsulfanyl group and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene can be achieved through several methods. One common approach involves the reaction of 3-methylbenzene with ethylsulfanylacetylene under specific conditions to introduce the ethylsulfanyl and vinyl groups onto the benzene ring. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
科学的研究の応用
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group provides additional sites for chemical modification, allowing for the creation of derivatives with tailored properties.
類似化合物との比較
Similar Compounds
1-[2-(Methylsulfanyl)ethenyl]-3-methylbenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-[2-(Ethylsulfanyl)ethenyl]benzene: Lacks the methyl group on the benzene ring.
1-[2-(Ethylsulfanyl)ethenyl]-4-methylbenzene: The methyl group is positioned differently on the benzene ring.
Uniqueness
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene is unique due to the specific positioning of the ethylsulfanyl and vinyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
918340-92-8 |
|---|---|
分子式 |
C11H14S |
分子量 |
178.30 g/mol |
IUPAC名 |
1-(2-ethylsulfanylethenyl)-3-methylbenzene |
InChI |
InChI=1S/C11H14S/c1-3-12-8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |
InChIキー |
SEMAXRICLWKXPT-UHFFFAOYSA-N |
正規SMILES |
CCSC=CC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


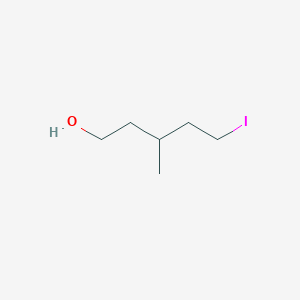
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
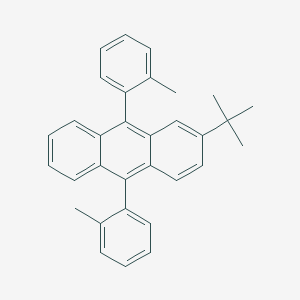

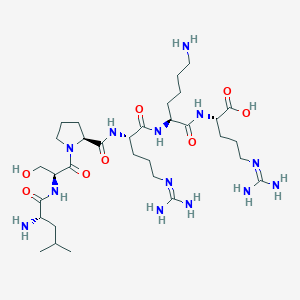
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
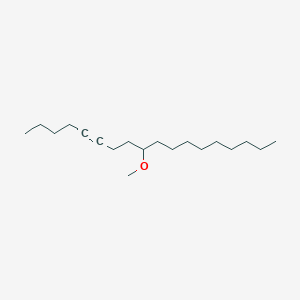
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
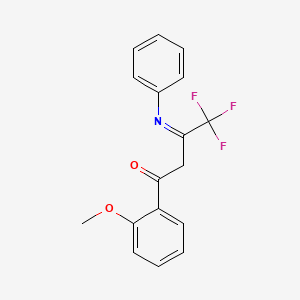
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
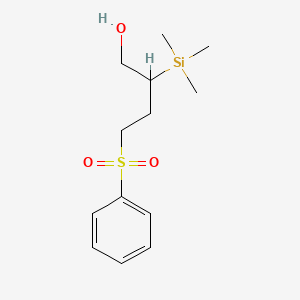
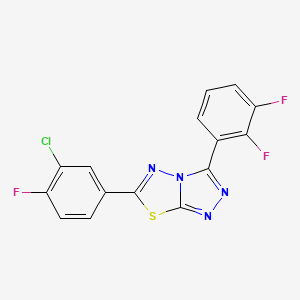
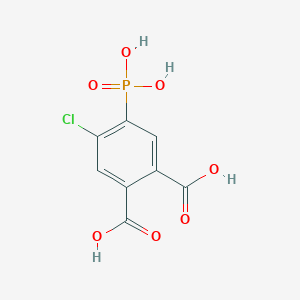
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
